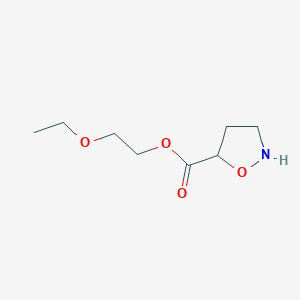
2-Ethoxyethyl isoxazolidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethyl isoxazolidine-5-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It belongs to the class of isoxazolidine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl isoxazolidine-5-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and available reagents . One common method involves the reaction of nitrones with alkenes to form isoxazolidine derivatives. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-aryl nitrones can yield nitro-substituted isoxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反応の分析
Types of Reactions
2-Ethoxyethyl isoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of isoxazolidines with ruthenium tetroxide can lead to the formation of biologically active compounds .
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) is commonly used for the oxidation of isoxazolidines.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of isoxazolidines to their corresponding alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the isoxazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield oxidized isoxazolidine derivatives, while reduction with NaBH4 can produce alcohols .
科学的研究の応用
2-Ethoxyethyl isoxazolidine-5-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of 2-Ethoxyethyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, isoxazolidine derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- (5-Methoxycarbonyl)isoxazolidine
Uniqueness
2-Ethoxyethyl isoxazolidine-5-carboxylate is unique due to its specific ethoxyethyl group, which can impart distinct chemical and biological properties compared to other isoxazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-ethoxyethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-5-6-12-8(10)7-3-4-9-13-7/h7,9H,2-6H2,1H3 |
InChIキー |
WPQRLSXVWVEDOY-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(=O)C1CCNO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
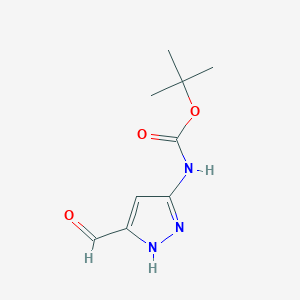
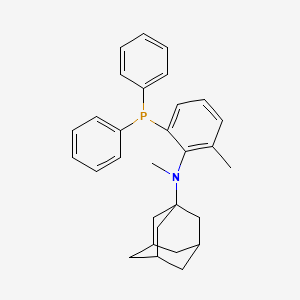
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
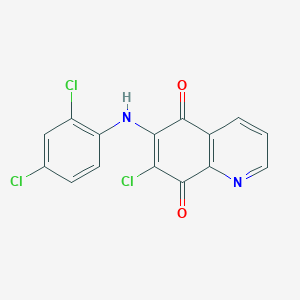
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
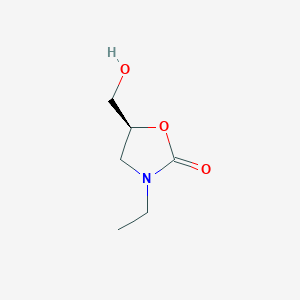
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
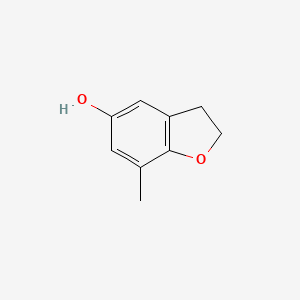
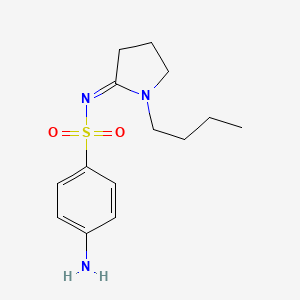
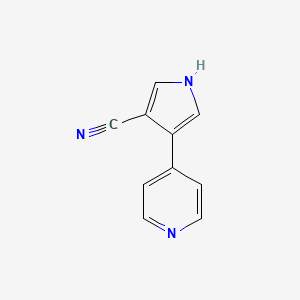
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
